Home > Products > Screening Compounds P67413 > Febuxostat Acyl Glucuronide
Febuxostat Acyl Glucuronide - 1351692-92-6

Febuxostat Acyl Glucuronide

Catalog Number: EVT-268241
CAS Number: 1351692-92-6
Molecular Formula: C22H24N2O9S
Molecular Weight: 492.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Febuxostat acyl glucuronide is a metabolite of the xanthine oxidoreductase inhibitor febuxostat. Febuxostat acyl glucuronide is formed via glucuronidation of febuxostat by uridine diphosphate-glucuronosyltransferases (UGTs).

Febuxostat

Compound Description: Febuxostat is a non-purine selective inhibitor of xanthine oxidase, an enzyme involved in the breakdown of purines to uric acid. It is primarily used to treat hyperuricemia and gout. Febuxostat is extensively metabolized in the liver, with its major metabolite being Febuxostat Acyl Glucuronide. [, ]

Relevance: Febuxostat is the parent compound of Febuxostat Acyl Glucuronide. It is structurally related by the presence of a carboxylic acid group, which undergoes glucuronidation to form the acyl glucuronide metabolite. [, ]

67M-1

Compound Description: 67M-1 is a hydroxylated metabolite of Febuxostat, formed by the addition of a hydroxyl group to the parent molecule. It is one of the major metabolites of Febuxostat, accounting for approximately 10% of the profiled dose. []

Relevance: 67M-1 is structurally related to Febuxostat Acyl Glucuronide through its shared parent compound, Febuxostat. Both 67M-1 and Febuxostat Acyl Glucuronide are formed through different metabolic pathways of Febuxostat. []

67M-2

Compound Description: 67M-2 is another hydroxylated metabolite of Febuxostat, structurally similar to 67M-1 but with the hydroxyl group at a different position. Like 67M-1, it represents a significant portion of the profiled dose, accounting for about 11%. []

Relevance: 67M-2 shares structural similarities with Febuxostat Acyl Glucuronide through their common parent compound, Febuxostat. Both are generated from Febuxostat through distinct metabolic transformations. []

67M-4 Di-carboxylic Acid

Compound Description: 67M-4 Di-carboxylic Acid is a metabolite of Febuxostat characterized by the presence of two carboxylic acid groups. It represents a considerable portion of the administered Febuxostat dose, approximately 14%. []

Relevance: 67M-4 Di-carboxylic Acid, like Febuxostat Acyl Glucuronide, is a metabolite of Febuxostat and shares the core structure of the parent compound. The presence of two carboxylic acid groups in 67M-4 suggests a potential for forming acyl glucuronide metabolites similar to Febuxostat Acyl Glucuronide. []

67M-1 Sulfate Conjugate

Compound Description: 67M-1 Sulfate Conjugate is a metabolite formed by the sulfation of 67M-1, a hydroxylated metabolite of Febuxostat. It constitutes a minor portion, around 3%, of the administered Febuxostat dose. []

Relevance: 67M-1 Sulfate Conjugate, through its precursor 67M-1, is structurally linked to Febuxostat Acyl Glucuronide via their shared parent molecule, Febuxostat. They represent different metabolic products arising from Febuxostat. []

Dehydrated 67M-1/67M-2 Acyl-glucuronide

Compound Description: This metabolite is a dehydrated form of the acyl glucuronide conjugate of either 67M-1 or 67M-2. It is found in minimal quantities, approximately 0.5% of the administered Febuxostat dose. []

Relevance: Dehydrated 67M-1/67M-2 Acyl-glucuronide shares a close structural relationship with Febuxostat Acyl Glucuronide as both are acyl glucuronide conjugates of Febuxostat metabolites. This highlights the propensity of Febuxostat and its metabolites to undergo glucuronidation, forming acyl glucuronide metabolites. []

Rivaroxaban

Compound Description: Rivaroxaban is a direct factor Xa inhibitor used as an anticoagulant to prevent blood clots. It is a substrate of the organic anion transporter 3 (OAT3). []

Relevance: Although structurally unrelated to Febuxostat Acyl Glucuronide, Rivaroxaban is relevant in the context of potential drug-drug interactions. Both Febuxostat and its acyl glucuronide metabolite have been shown to inhibit OAT3, potentially impacting the clearance and increasing the systemic exposure of Rivaroxaban, thereby increasing the risk of bleeding. []

Overview

Febuxostat Acyl Glucuronide is a significant metabolite of febuxostat, a medication primarily used for the management of hyperuricemia and chronic gout. Febuxostat itself is a non-purine selective inhibitor of xanthine oxidase, which plays a crucial role in uric acid production. The acyl glucuronide form is produced through metabolic processes in the liver, specifically by the action of uridine diphosphate glucuronosyltransferase enzymes. This metabolite is essential for understanding the pharmacokinetics and pharmacodynamics of febuxostat, as it contributes to the drug's efficacy and safety profile.

Source

Febuxostat is synthesized from various chemical precursors and undergoes extensive metabolism in the liver. The primary metabolic pathway involves glucuronidation, leading to the formation of febuxostat Acyl Glucuronide, which accounts for a notable percentage of the drug's metabolites in circulation .

Classification

Febuxostat Acyl Glucuronide is classified as a pharmaceutical metabolite and falls under the category of glucuronides, which are conjugates formed by the addition of glucuronic acid to a substrate. This classification highlights its role in drug metabolism and elimination processes.

Synthesis Analysis

Methods

The synthesis of febuxostat begins with well-defined chemical precursors through a multi-step synthetic route. Febuxostat itself is produced via a two-stage synthesis involving several reactions that yield the final product with high purity. The acyl glucuronide metabolite is generated during the metabolic processing of febuxostat, primarily through conjugation reactions facilitated by uridine diphosphate glucuronosyltransferase enzymes .

Technical Details

The synthesis involves five key chemical steps that include reactions such as cyclization, substitution, and oxidation. Each step is carefully controlled to ensure product consistency and quality. The manufacturing process adheres to stringent guidelines to minimize impurities and ensure compliance with regulatory standards .

Molecular Structure Analysis

Structure

The molecular formula for febuxostat is C₁₆H₁₆N₂O₃S, and its structure features a thiazole ring that contributes to its biological activity. The acyl glucuronide form adds a glucuronic acid moiety to this structure, enhancing its solubility and facilitating excretion.

Chemical Reactions Analysis

Reactions

The primary reaction involving febuxostat Acyl Glucuronide formation is glucuronidation, where febuxostat reacts with uridine diphosphate glucuronic acid under enzymatic catalysis. This process enhances water solubility, allowing for easier renal excretion.

Technical Details

The reaction mechanism typically involves nucleophilic attack by the hydroxyl group on febuxostat at the anomeric carbon of glucuronic acid, leading to the formation of the acyl glucuronide . This metabolic transformation significantly impacts the pharmacokinetics of febuxostat.

Mechanism of Action

Process

Febuxostat functions by inhibiting xanthine oxidase, thereby reducing uric acid production from purine metabolism. The acyl glucuronide metabolite retains some pharmacological activity but primarily serves as an inactive form that facilitates elimination from the body.

Data

  • Inhibition Constant (Ki): Approximately 10 nM for xanthine oxidase.
  • Half-life: The elimination half-life for febuxostat ranges from 5 to 8 hours, with variations noted based on dosage and patient factors .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Practically insoluble in water; slightly soluble in methanol; freely soluble in N,N-dimethylformamide.
  • pH: Approximately 5.0 in dilute solution.

Chemical Properties

Applications

Scientific Uses

Febuxostat Acyl Glucuronide plays a crucial role in pharmacokinetic studies assessing febuxostat's metabolism and elimination pathways. Understanding this metabolite aids in optimizing dosing regimens and minimizing adverse effects associated with hyperuricemia treatment. Additionally, it serves as a model compound for studying drug-glucuronide interactions and their implications in drug development .

Introduction to Febuxostat Acyl Glucuronide

Febuxostat acyl glucuronide (febuxostat AG) is the dominant Phase II metabolite of febuxostat, a non-purine xanthine oxidase (XO) inhibitor used in chronic hyperuricemia and gout management. This acyl glucuronide conjugate accounts for >35% of febuxostat's metabolic clearance in humans and exemplifies the critical role of hepatic glucuronidation in drug detoxification and elimination [3] [6]. Unlike oxidative metabolites, febuxostat AG was initially classified as a pharmacologically inactive species, but emerging evidence reveals its potential for transporter-mediated drug interactions that influence therapeutic outcomes [4].

Biochemical Role in Uric Acid Metabolism

Febuxostat AG itself does not directly inhibit xanthine oxidase, as its formation involves conjugation at the carboxylic acid moiety of febuxostat, which is essential for XO binding affinity. The parent molecule febuxostat potently inhibits both oxidized and reduced forms of xanthine oxidase with a Ki < 1 nM, approximately 10-30 times more potent than allopurinol [2] [5]. This inhibition blocks the terminal steps of purine metabolism—specifically the conversion of hypoxanthine to xanthine and xanthine to uric acid—thereby reducing serum urate concentrations [1] [2].

Table 1: Molecular Properties of Febuxostat and Key Metabolites

CompoundMolecular FormulaMolecular WeightXO Inhibition (Ki)Primary Metabolic Route
FebuxostatC₁₆H₁₆N₂O₃S316.38 g/mol<1 nMGlucuronidation (35-45%)
Febuxostat acyl glucuronideC₂₂H₂₄N₂O₉S492.50 g/molNot significantBiliary excretion
67M-1 (hydroxy metabolite)C₁₆H₁₆N₂O₄S332.38 g/mol~10 nMRenal clearance
67M-2 (isomer of 67M-1)C₁₆H₁₆N₂O₄S332.38 g/mol~10 nMRenal clearance

Despite its lack of direct XO inhibition, febuxostat AG contributes indirectly to uric acid control by facilitating the systemic clearance of febuxostat, enabling sustained therapeutic levels of the parent drug. This clearance occurs predominantly via biliary excretion, with <6% of unchanged febuxostat eliminated renally [2] [6]. The efficient glucuronidation pathway allows higher and more consistent plasma exposure of active XO inhibitors (febuxostat and oxidative metabolites) while mitigating potential hepatotoxicity risks associated with free drug accumulation [1] [3].

Clinical Significance in Hyperuricemia and Gout Management

As the major circulating metabolite, febuxostat AG influences therapeutic efficacy through pharmacokinetic interactions:

  • Exposure-Response Relationship: Plasma concentrations of febuxostat AG correlate linearly with febuxostat doses (40-120 mg/day), allowing predictable drug clearance across patient populations [6].
  • Renal Insufficiency Adaptation: Unlike allopurinol and uricosuric agents, febuxostat AG formation remains unimpaired in mild-to-moderate renal dysfunction, making it advantageous in patients with creatinine clearance >30 mL/min [2] [7].
  • Drug Interaction Liability: Febuxostat AG potently inhibits organic anion transporter 3 (OAT3) with a Ki of 6.11 μM (competitive inhibition). This disrupts renal excretion of OAT3 substrates like rivaroxaban, increasing their AUC by 1.47-fold and potentially elevating bleeding risks [4].

Table 2: Clinical Pharmacokinetics of Febuxostat Metabolites

ParameterFebuxostatFebuxostat AG67M-1/67M-267M-4
tmax (hours)1-1.51-22-44-6
Protein Binding (%)~99%>95%>90%>90%
Elimination Half-life4-9 h8-15 h10-20 h12-24 h
XO Inhibitory ActivityHighNegligibleModerateModerate

Recent clinical pharmacokinetic studies demonstrate that febuxostat AG constitutes >50% of total circulating metabolites after febuxostat administration, necessitating its monitoring in special populations [6]. However, unlike oxidative metabolites (67M-1, 67M-2, 67M-4), which retain ~30-50% of febuxostat's XO inhibitory activity, the acyl glucuronide contributes minimally to urate-lowering effects [6] [7].

Structural Relationship to Febuxostat and Metabolite Hierarchy

Febuxostat AG forms via UGT-dependent conjugation at the thiazole-5-carboxylic acid group of febuxostat:

Febuxostat Core Structure:

  • Pharmacophore: 2-aryl-5-thiazolecarboxylic acid scaffold
  • Key Functional Groups:
  • Thiazole ring (essential for XO binding)
  • 3-Cyano-4-isobutoxyphenyl moiety (enhances selectivity)
  • Carboxylic acid (site for glucuronidation) [5] [6]

Metabolic Pathway Hierarchy:

  • Primary Metabolism: Direct UGT-mediated glucuronidation (~35-45% of dose) forming acyl glucuronide.
  • Secondary Metabolism: CYP-dependent oxidation (mainly CYP1A2) yields:
  • 67M-1: Hydroxylation at methoxy group
  • 67M-2: Isomer of 67M-1
  • 67M-4: Carboxylic acid reduction [6]

Table 3: Metabolic Pathways of Febuxostat in Humans

MetaboliteMetabolic ReactionEnzymes InvolvedRelative Abundance
Febuxostat AGCarboxyl glucuronidationUGT1A1, UGT1A3, UGT1A935-45% of dose
67M-1Oxidation (methyl hydroxylation)CYP1A2, CYP2C810-15% of dose
67M-2Oxidation (alternative hydroxylation site)CYP1A28-12% of dose
67M-4Oxidation (side chain)CYP2C8, CYP2C93-5% of dose

The structural lability of the acyl glucuronide bond renders febuxostat AG susceptible to hydrolysis back to febuxostat under physiological conditions, creating a metabolic reservoir effect. This reversibility distinguishes it from stable N-glucuronides and contributes to enterohepatic recirculation [3] [6]. Analytical challenges arise from its structural isomers (β-1-, β-2-, β-3-, β-4-glucuronides), which complicate quantification in plasma but are resolvable via advanced LC–MS/MS methods [6].

Properties

CAS Number

1351692-92-6

Product Name

Febuxostat Acyl Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C22H24N2O9S

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C22H24N2O9S/c1-9(2)8-31-13-5-4-11(6-12(13)7-23)19-24-10(3)18(34-19)21(30)33-22-16(27)14(25)15(26)17(32-22)20(28)29/h4-6,9,14-17,22,25-27H,8H2,1-3H3,(H,28,29)/t14-,15-,16+,17-,22-/m0/s1

InChI Key

ZRXRMGPMLDOOKN-FVMGUFKOSA-N

SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Febuxostat acyl glucuronide

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.